molecular formula C18H12Br2Cl2N2O4S B13798686 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 531533-76-3

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13798686
CAS No.: 531533-76-3
M. Wt: 583.1 g/mol
InChI Key: FLPAHSQIRHNKOC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multistep organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.

    Nitration and Reduction: Nitration followed by reduction to introduce amino groups.

    Thioamide Formation: Reaction with thioamide to introduce the thioxomethyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxomethyl groups.

    Reduction: Reduction reactions can target the carbonyl and nitro groups.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorosalicylic acid: Similar in structure but lacks the bromine and thioxomethyl groups.

    3,5-Dibromo-2-hydroxybenzoic acid: Contains bromine atoms but differs in other functional groups.

Uniqueness

The uniqueness of 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid lies in its combination of halogen atoms and functional groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

531533-76-3

Molecular Formula

C18H12Br2Cl2N2O4S

Molecular Weight

583.1 g/mol

IUPAC Name

3,5-dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C18H12Br2Cl2N2O4S/c1-28-16-8(4-9(19)5-12(16)20)2-3-14(25)23-18(29)24-15-11(17(26)27)6-10(21)7-13(15)22/h2-7H,1H3,(H,26,27)(H2,23,24,25,29)

InChI Key

FLPAHSQIRHNKOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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